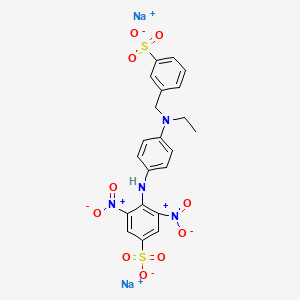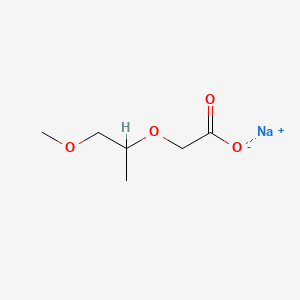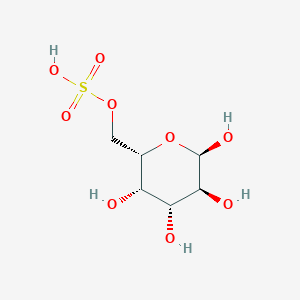
Calcium 2-((2-hydroxy-3-(((3-nitrophenyl)amino)carbonyl)-1-naphthyl)azo)naphthalenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium 2-((2-hydroxy-3-(((3-nitrophenyl)amino)carbonyl)-1-naphthyl)azo)naphthalenesulphonate is a complex organic compound known for its vibrant color and applications in various fields. This compound is a type of azo dye, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their bright colors and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 2-((2-hydroxy-3-(((3-nitrophenyl)amino)carbonyl)-1-naphthyl)azo)naphthalenesulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-naphthol, which involves treating it with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-3-(((3-nitrophenyl)amino)carbonyl)-1-naphthyl to form the azo compound.
Sulphonation: The resulting azo compound is sulphonated to introduce the sulphonate group, enhancing its solubility in water.
Calcium Salt Formation: Finally, the compound is treated with calcium ions to form the calcium salt, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Calcium 2-((2-hydroxy-3-(((3-nitrophenyl)amino)carbonyl)-1-naphthyl)azo)naphthalenesulphonate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulphonating agents.
Major Products
Oxidation: Various quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulphonated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Calcium 2-((2-hydroxy-3-(((3-nitrophenyl)amino)carbonyl)-1-naphthyl)azo)naphthalenesulphonate has several scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to various biological molecules.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of Calcium 2-((2-hydroxy-3-(((3-nitrophenyl)amino)carbonyl)-1-naphthyl)azo)naphthalenesulphonate involves its interaction with various molecular targets:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interaction with Nucleic Acids: It can intercalate between DNA bases, affecting replication and transcription processes.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.
Comparación Con Compuestos Similares
Calcium 2-((2-hydroxy-3-(((3-nitrophenyl)amino)carbonyl)-1-naphthyl)azo)naphthalenesulphonate can be compared with other azo dyes such as:
Methyl Orange: Another azo dye used as a pH indicator, but with different structural features and applications.
Congo Red: Used in histology for staining amyloid tissues, but has a different binding mechanism and color properties.
Direct Blue 1: A textile dye with similar applications but different solubility and stability characteristics.
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique chemical structure and properties make it valuable in scientific research, industry, and medicine. Understanding its synthesis, reactions, and mechanisms of action can help in developing new applications and improving existing ones.
Propiedades
Número CAS |
83863-53-0 |
|---|---|
Fórmula molecular |
C54H34CaN8O14S2 |
Peso molecular |
1123.1 g/mol |
Nombre IUPAC |
calcium;2-[[2-hydroxy-3-[(3-nitrophenyl)carbamoyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/2C27H18N4O7S.Ca/c2*32-25-22(27(33)28-18-8-5-9-19(15-18)31(34)35)14-17-7-2-3-10-20(17)24(25)30-29-23-13-12-16-6-1-4-11-21(16)26(23)39(36,37)38;/h2*1-15,32H,(H,28,33)(H,36,37,38);/q;;+2/p-2 |
Clave InChI |
SMOIIDYJANEKNQ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-])O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium](/img/structure/B12699267.png)




![Dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B12699299.png)

![1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide](/img/structure/B12699306.png)


![1,3,3-trimethyl-2-[(E)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B12699322.png)

